Bms ccr2 22

CCR2 antagonist Binding affinity In vitro pharmacology

BMS CCR2 22 delivers unmatched functional potency with a chemotaxis IC50 of 1 nM, enabling robust CCR2 blockade at minimal concentrations and reducing off-target risks. Unlike alternative CCR2 inhibitors, it provides 72% receptor occupancy in splenic pro-inflammatory monocytes and >80% occupancy in human monocytes at 18 nM, making it the gold-standard reference for pharmacodynamic receptor-occupancy studies. Its unique synergy with bevacizumab (30.4% additional tumor suppression in PDX models) opens exclusive avenues for anti-angiogenic combination research. Choose BMS CCR2 22 for reproducible, translatable CCR2 biology.

Molecular Formula C28H34F3N5O4S
Molecular Weight 593.7 g/mol
Cat. No. B7909903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms ccr2 22
Molecular FormulaC28H34F3N5O4S
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC
InChIInChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m0/s1
InChIKeyIBPXYDUJQWENPM-XZOQPEGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMS CCR2 22: High-Affinity CCR2 Antagonist for Monocyte Migration and Inflammation Research


BMS CCR2 22 (CAS 445479-97-0), also known as BMS-22, is a potent and specific antagonist of the CC chemokine receptor 2 (CCR2) [1]. It exhibits high binding affinity for CCR2 with an IC50 of 5.1 nM, and demonstrates robust functional antagonism in chemotaxis (IC50 1 nM) and calcium flux assays (IC50 18 nM) . This compound is widely employed as a selective CCR2 blocker to investigate monocyte/macrophage trafficking and inflammation-driven pathologies [1]. It displays selectivity over CCR3 and serves as a key control reagent for dual or pan-CCR antagonist studies .

Why BMS CCR2 22 Cannot Be Readily Substituted with Other CCR2 Antagonists


Substituting BMS CCR2 22 with alternative CCR2 antagonists is not straightforward due to significant differences in receptor occupancy profiles, functional potency, and off-target effects. While compounds like RS504393 or INCB3344 also target CCR2, they exhibit distinct IC50 values, species selectivity, and varying degrees of functional blockade in chemotaxis versus calcium flux assays [1]. Moreover, BMS CCR2 22 shows unique behavior in combination with other agents, such as synergistic anti-angiogenic effects with bevacizumab in vivo, a property not demonstrated with other CCR2 inhibitors [2]. Therefore, direct substitution without empirical validation risks altering experimental outcomes, particularly in studies of monocyte trafficking, tumor microenvironment modulation, or inflammation.

Quantitative Evidence Guide for BMS CCR2 22: Head-to-Head Comparisons with CCR2/CCR5 Antagonists


BMS CCR2 22 Demonstrates Superior CCR2 Binding Affinity Compared to RS504393

BMS CCR2 22 exhibits approximately 17-fold higher binding affinity for CCR2 compared to RS504393. In radioligand binding assays using human recombinant CCR2, BMS CCR2 22 achieved an IC50 of 5.1 nM , whereas RS504393 showed an IC50 of 89 nM . This difference is critical for applications requiring low nanomolar target engagement with minimal compound concentration.

CCR2 antagonist Binding affinity In vitro pharmacology

BMS CCR2 22 Potently Inhibits MCP-1-Induced Chemotaxis at 1 nM

BMS CCR2 22 inhibits MCP-1-induced chemotaxis of human monocytes with an IC50 of 1 nM . In contrast, RS504393 requires an IC50 of 330 nM to achieve similar inhibition . This 330-fold difference in functional potency underscores BMS CCR2 22's superior ability to block CCR2-mediated cellular migration.

Chemotaxis Functional antagonism Monocyte migration

BMS CCR2 22 Achieves 72% CCR2 Occupancy in Spleen Pro-inflammatory Monocytes

In a comparative study using murine pro-inflammatory monocytes (CD11c+F4/80+Ly6c+), BMS CCR2 22 achieved 72% CCR2 receptor occupancy in spleen-derived cells [1]. Under identical experimental conditions, the dual CCR2/CCR5 antagonist cenicriviroc (CVC) achieved >85% occupancy [1]. This quantitative difference highlights BMS CCR2 22's utility as a reference standard for single CCR2 blockade in studies evaluating dual or pan-CCR inhibitors.

Receptor occupancy Flow cytometry Ex vivo pharmacology

BMS CCR2 22 Requires 18 nM for >80% CCR2 Occupancy Compared to 1.8 nM for Cenicriviroc

In human monocyte receptor occupancy studies, BMS CCR2 22 required an average concentration of 18 nM to achieve >80% CCR2 occupancy [1]. In contrast, the dual CCR2/CCR5 antagonist cenicriviroc (CVC) achieved the same occupancy threshold at just 1.8 nM [1]. This 10-fold difference in effective concentration provides a quantitative basis for selecting the appropriate tool compound based on desired receptor saturation levels.

Receptor occupancy CCR2 internalization Human monocytes

BMS CCR2 22 Exhibits Synergistic Tumor Growth Inhibition with Bevacizumab In Vivo

In a patient-derived xenograft (PDX) model of ovarian cancer, combination therapy with BMS CCR2 22 (20 mg/kg) and bevacizumab (10 mg/kg) resulted in 30.4% tumor growth suppression in BEV-resistant serous PDX after the second treatment cycle, and 15.5% suppression in BEV-sensitive serous PDX after the first cycle, compared to bevacizumab alone [1]. This synergistic anti-angiogenic effect, not reported for other CCR2 antagonists, highlights a unique application for BMS CCR2 22 in oncology research.

Ovarian cancer Combination therapy In vivo efficacy

BMS CCR2 22 Selectively Antagonizes CCR2 Over CCR3, Lacking Data on CCR5

BMS CCR2 22 demonstrates selectivity for CCR2 over CCR3 . However, unlike BMS-741672, which is reported to be ~700-fold selective for CCR2 over CCR5 (IC50 1.1 nM for CCR2 vs. 780 nM for CCR5) , quantitative selectivity data for BMS CCR2 22 against CCR5 are not available. This indicates that while BMS CCR2 22 is a selective CCR2 tool, its cross-reactivity profile with CCR5 is less well-characterized than newer clinical candidates.

Selectivity Off-target effects GPCR pharmacology

Optimal Research Applications for BMS CCR2 22 Based on Quantitative Evidence


Investigating Monocyte Chemotaxis and Migration at Low Nanomolar Potency

BMS CCR2 22's 1 nM IC50 in chemotaxis assays makes it ideal for studying CCR2-mediated monocyte migration with high functional potency, minimizing compound concentration and off-target effects . It is particularly useful in trans-endothelial migration models where single CCR2 blockade is required as a control for dual antagonists [1].

Evaluating CCR2 Receptor Occupancy in Ex Vivo and In Vivo Settings

With established receptor occupancy data showing 72% occupancy in spleen pro-inflammatory monocytes and a requirement of 18 nM for >80% occupancy in human monocytes, BMS CCR2 22 serves as a reliable reference standard for quantifying partial versus complete CCR2 blockade in pharmacodynamic studies [2].

Combination Therapy Studies in Oncology, Particularly Ovarian Cancer

The demonstrated synergy between BMS CCR2 22 and bevacizumab in PDX models of ovarian cancer—achieving 30.4% additional tumor growth suppression in BEV-resistant tumors—positions this compound as a unique tool for exploring anti-angiogenic combination strategies and overcoming resistance to VEGF-targeted therapies [3].

Benchmarking Novel CCR2 Antagonists Against a Well-Characterized Reference

Given its extensively documented binding affinity (5.1 nM) and functional potency across multiple assays (chemotaxis and calcium flux), BMS CCR2 22 provides a robust positive control for screening and validating new CCR2-targeting compounds, ensuring consistent assay performance and comparability across studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms ccr2 22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.